molecular formula C23H24N6O6 B2921155 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione CAS No. 377064-19-2

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2921155
CAS No.: 377064-19-2
M. Wt: 480.481
InChI Key: OYRWIRGDCOJZKT-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with a complex substitution pattern. The core structure consists of a purine ring system modified at the 3-, 7-, and 8-positions:

  • 7-position: A 2-hydroxy-3-(4-nitrophenoxy)propyl chain. The 4-nitrophenoxy group introduces strong electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions.

The nitro group distinguishes it from structurally related compounds, impacting physicochemical properties such as solubility, polarity, and reactivity.

Properties

IUPAC Name

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O6/c1-27-20-19(21(31)26-23(27)32)28(22(25-20)24-12-11-15-5-3-2-4-6-15)13-17(30)14-35-18-9-7-16(8-10-18)29(33)34/h2-10,17,30H,11-14H2,1H3,(H,24,25)(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRWIRGDCOJZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential therapeutic applications. Its complex structure suggests a range of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

The molecular formula of the compound is C23H24N6O7C_{23}H_{24}N_{6}O_{7}, with a molecular weight of approximately 420.4 g/mol. The structure includes functional groups that may contribute to its biological activity, such as nitrophenoxy and phenylethyl amino moieties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticancer Activity : Many purine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines, including A549 (lung carcinoma) and K562 (chronic myeloid leukemia) cells .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitrophenoxy group may enhance antimicrobial efficacy by disrupting bacterial cell membranes .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Kinases : Similar compounds have been reported to act as inhibitors of specific kinases involved in cell signaling pathways related to cancer progression. For example, certain quinazoline derivatives have shown inhibitory activity against Aurora kinases, which are critical in cell division .
  • Modulation of Receptor Activity : The compound may interact with various receptors, including platelet-derived growth factor (PDGF) receptors, influencing cellular responses such as proliferation and migration .
  • Antioxidant Activity : Some studies suggest that purine derivatives can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on quinazoline derivatives indicated that modifications in the side chains could significantly enhance anticancer activity against specific cell lines. The most potent derivative showed an IC50 value in the low micromolar range against A549 cells .
  • Another research effort evaluated the antibacterial efficacy of substituted quinazoline derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones at concentrations as low as 50 μg/mL .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Quinazoline AAnticancerA5495.0
Quinazoline BAntibacterialE. coli30
Purine Derivative CAntioxidantN/AN/A

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name 7-Substituent 8-Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-Hydroxy-3-(4-nitrophenoxy)propyl (2-Phenylethyl)amino C₂₃H₂₃N₅O₆* ~489.47† Nitro group enhances polarity
7-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-8-[(2E)-2-[1-(2-Hydroxyphenyl)Ethylidene]Hydrazino]-... 2-Hydroxy-3-(4-methoxyphenoxy)propyl (2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino C₂₅H₂₇N₅O₇ 509.51 Hydrazino group increases hydrogen-bonding capacity
8-[(2-Furylmethyl)Amino]-7-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-... 2-Hydroxy-3-(4-methoxyphenoxy)propyl (2-Furylmethyl)amino C₂₁H₂₃N₅O₆ 441.44 Furyl moiety introduces aromatic heterocyclic character

*Estimated based on structural analogy. †Calculated using atomic masses.

Substituent-Driven Property Analysis

7-Substituent Variations

  • Nitro vs. Methoxy Groups: The target’s 4-nitrophenoxy group is strongly electron-withdrawing, increasing polarity and reducing metabolic stability compared to the methoxy group in analogs .

8-Substituent Variations

  • (2-Phenylethyl)Amino vs. Hydrazino/Furylmethyl Groups: The phenylethyl chain in the target compound enhances lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. The hydrazino group in introduces a planar, conjugated system capable of metal chelation or enhanced target binding . The furylmethyl group in adds a heteroaromatic ring, which may influence metabolic pathways or receptor selectivity .

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